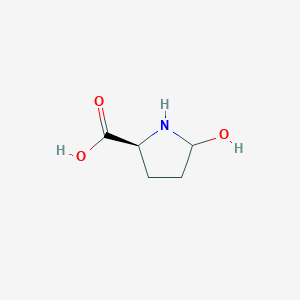

5-Hydroxyproline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-4-2-1-3(6-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBXNPIASYUWLN-WUCPZUCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of 5-Hydroxyproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and the historical methods for the isolation of 5-hydroxyproline, a non-proteinogenic amino acid crucial to collagen structure and stability. This document provides a detailed account of the early 20th-century biochemical techniques that first brought this important molecule to light, offering insights into the foundational experimental work in amino acid chemistry.

Discovery and Historical Context

The story of this compound begins in the laboratory of the renowned German chemist, Hermann Emil Fischer . In 1902, while investigating the composition of gelatin, a product of collagen hydrolysis, Fischer successfully isolated a new amino acid.[1] His method, revolutionary for its time, involved the esterification of the amino acid mixture obtained from gelatin hydrolysis, followed by fractional distillation of the resulting esters. This technique allowed for the separation of individual amino acids based on their different boiling points. Fischer's discovery of this hydroxylated form of proline was a significant step in understanding the composition of proteins, particularly the abundant structural protein, collagen.

Just a few years later, in 1905, Hermann Leuchs achieved the first chemical synthesis of a racemic mixture of 4-hydroxyproline, further confirming its structure.[1][2] The determination of its precise stereochemistry would follow, solidifying the understanding of this unique imino acid.[1]

Physicochemical Data of L-Hydroxyproline

The following table summarizes the key quantitative data for L-hydroxyproline. While obtaining the precise measurements from Fischer's original 1902 publication is challenging, the values presented below are the currently accepted physicochemical properties.

| Property | Value |

| Molecular Formula | C₅H₉NO₃ |

| Molar Mass | 131.13 g/mol |

| Melting Point | 274 °C |

| Specific Rotation ([α]D) | -76.5° (c = 2.5 in water) |

| Solubility in Water | 361.1 g/L at 25 °C |

Experimental Protocols of the Early 20th Century

The following protocols are detailed reconstructions of the methods likely employed by Fischer and his contemporaries for the isolation of this compound from gelatin. These procedures are based on the established chemical principles and laboratory practices of the era.

Acid Hydrolysis of Gelatin

The initial step in isolating amino acids from a protein source like gelatin was to break the peptide bonds through acid hydrolysis.

Objective: To hydrolyze gelatin into its constituent amino acids.

Materials:

-

Gelatin (high-quality, purified)

-

Concentrated Hydrochloric Acid (HCl)

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle or water bath

Procedure:

-

A known quantity of gelatin was placed in a round-bottom flask.

-

Concentrated hydrochloric acid (approximately 6M) was added to the flask in a ratio sufficient to fully immerse the gelatin.

-

The mixture was heated under reflux for an extended period, typically 18-24 hours, to ensure complete hydrolysis of the peptide bonds.

-

After cooling, the resulting solution contained a mixture of amino acid hydrochlorides.

-

The excess hydrochloric acid was typically removed by distillation under reduced pressure.

Fischer's Esterification and Fractional Distillation

This was the cornerstone of Fischer's method for separating the complex mixture of amino acids.

Objective: To separate the amino acid mixture by converting the individual amino acids into their ethyl esters and then performing fractional distillation.

Materials:

-

Dry amino acid hydrochloride mixture (from hydrolysis)

-

Absolute ethanol (B145695)

-

Dry hydrogen chloride (HCl) gas

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flasks)

-

Vacuum source

Procedure:

-

The dry amino acid hydrochloride mixture was suspended in absolute ethanol.

-

Dry hydrogen chloride gas was bubbled through the ice-cooled alcoholic suspension until saturation to catalyze the esterification reaction.

-

The reaction mixture was then refluxed for several hours to drive the esterification to completion, converting the amino acids into their corresponding ethyl esters.

-

The excess ethanol and HCl were removed by distillation.

-

The resulting mixture of amino acid ethyl esters was then subjected to fractional distillation under reduced pressure. The lower pressure was crucial to prevent the decomposition of the esters at high temperatures.

-

Fractions were collected at different temperature ranges, corresponding to the boiling points of the different amino acid esters. The fraction containing the ethyl ester of hydroxyproline (B1673980) was collected and set aside for further purification.

Saponification and Crystallization of this compound

The final step was to convert the isolated ester back to the free amino acid and purify it.

Objective: To hydrolyze the ethyl ester of hydroxyproline and isolate the pure amino acid by crystallization.

Materials:

-

Collected hydroxyproline ethyl ester fraction

-

Barium hydroxide (B78521) or sodium hydroxide solution

-

Sulfuric acid (for use with barium hydroxide)

-

Ethanol

-

Crystallization dishes

Procedure:

-

The collected ethyl ester fraction was saponified by heating with a solution of barium hydroxide or sodium hydroxide. This reaction hydrolyzed the ester, yielding the sodium or barium salt of hydroxyproline and ethanol.

-

If barium hydroxide was used, the excess was precipitated by the careful addition of sulfuric acid, forming insoluble barium sulfate, which was then removed by filtration.

-

The resulting solution, containing the free amino acid, was concentrated by evaporation.

-

Ethanol was then added to the concentrated aqueous solution to reduce the solubility of the amino acid and induce crystallization.

-

The solution was allowed to stand, during which time crystals of this compound formed.

-

The crystals were collected by filtration, washed with a small amount of cold ethanol, and dried. The purity could be further enhanced by recrystallization.

Visualizing the Historical Workflow and Concepts

The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the conceptual understanding of this compound's origin.

Caption: Experimental workflow for the isolation of this compound from gelatin.

Caption: Key discoveries in the history of this compound.

Historical Understanding of Biological Role

At the time of its discovery, the biological significance of this compound was not understood. It was initially characterized as another constituent of certain proteins. It was much later that its critical role in the structure and stability of collagen was elucidated. We now know that the hydroxylation of proline residues is a post-translational modification that occurs in the endoplasmic reticulum. This modification is essential for the proper folding and stability of the collagen triple helix, which is fundamental to the integrity of connective tissues throughout the body. The absence of this hydroxylation, often due to a deficiency in its cofactor, vitamin C, leads to the debilitating disease scurvy. This modern understanding highlights the profound importance of Fischer's initial discovery of this seemingly minor amino acid.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 5-Hydroxyproline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomers, physicochemical properties, and biological significance of hydroxyproline (B1673980), with a particular focus on 5-hydroxyproline. Detailed experimental protocols for the synthesis and separation of these compounds are also presented, alongside visualizations of their chemical structures and relevant biological pathways.

Chemical Structure and Stereoisomers

Hydroxyproline is a non-proteinogenic amino acid that is a hydroxylated derivative of proline. The position of the hydroxyl group on the pyrrolidine (B122466) ring gives rise to different isomers, namely 3-hydroxyproline, 4-hydroxyproline, and this compound. Each of these positional isomers can exist as multiple stereoisomers due to the presence of chiral centers.

The most common and well-studied isomer is trans-4-hydroxy-L-proline ((2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid), a key component of collagen.[1][2][3] However, other isomers are also found in nature and are of significant interest in various fields of research.

Below are the chemical structures of the L-isomers of 3-, 4-, and this compound, illustrating the cis and trans configurations relative to the carboxyl group. The corresponding D-isomers are the enantiomers of these structures.

Physicochemical Properties

The stereochemistry of hydroxyproline isomers significantly influences their physical and chemical properties. A summary of key quantitative data for various stereoisomers is presented in the table below.

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | pKa1 | pKa2 |

| trans-4-Hydroxy-L-proline | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | 51-35-4 | C5H9NO3 | 131.13 | 274-275[4] | -76.5° (c=2.5 in H2O)[5] | 1.82[5] | 9.65[5] |

| cis-4-Hydroxy-L-proline | (2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | 618-27-9 | C5H9NO3 | 131.13 | 238-241[5] | -58.1° (c=5.2 in H2O)[5] | ||

| trans-4-Hydroxy-D-proline | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | 3398-22-9 | C5H9NO3 | 131.13 | 261 (dec) | |||

| cis-4-Hydroxy-D-proline | (2R,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | 2584-71-6 | C5H9NO3 | 131.13 | 240-243 (dec)[6][7] | +58° (c=2 in H2O)[8] | ||

| trans-3-Hydroxy-L-proline | (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | 4298-08-2 | C5H9NO3 | 131.13 | ||||

| cis-3-Hydroxy-DL-proline | (2S,3R)-rel-3-Hydroxypyrrolidine-2-carboxylic acid | 4298-05-9 | C5H9NO3 | 131.13 | 232 (dec) | |||

| trans-3-Hydroxy-D-proline | (2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | 119677-21-3 | C5H9NO3 | 131.13 | 220[9] | |||

| Boc-cis-3-Hydroxy-D-proline | N/A | 118492-87-8 | C10H17NO5 | 231.25 | 101-103[10] | +95 ± 2º (c=1 in CHCl3)[11] | ||

| 5-Hydroxy-L-proline | (2S)-5-Hydroxypyrrolidine-2-carboxylic acid | 104111-00-4 | C5H9NO3 | 131.13 |

Experimental Protocols

Synthesis of Hydroxyproline Isomers

3.1.1. Synthesis of trans-3-Hydroxy-L-proline

A common strategy for the synthesis of trans-3-hydroxy-L-proline involves the Sharpless asymmetric epoxidation of a suitable allylic alcohol derived from β-alanine.[12]

-

Step 1: Protection and Reduction. β-alanine is first protected, for example, with a tosyl group, and then reduced to the corresponding alcohol.

-

Step 2: Oxidation and Wittig Reaction. The alcohol is oxidized to an aldehyde, which then undergoes a Wittig reaction to form an α,β-unsaturated ester.

-

Step 3: DIBAL-H Reduction. The ester is reduced to the allylic alcohol using diisobutylaluminium hydride (DIBAL-H).

-

Step 4: Sharpless Asymmetric Epoxidation. The allylic alcohol is subjected to Sharpless epoxidation to introduce the epoxide with the desired stereochemistry.

-

Step 5: Intramolecular Cyclization. The epoxide undergoes an intramolecular cyclization to form the pyrrolidine ring.

-

Step 6: Deprotection and Hydrolysis. The protecting groups are removed, and the ester is hydrolyzed to yield trans-3-hydroxy-L-proline. The final product can be purified by ion-exchange chromatography.[12]

3.1.2. Synthesis of cis-4-Hydroxy-L-proline Derivatives

A practical three-step procedure has been developed to convert N-phenylsulfonyl-trans-4-hydroxy-L-proline to N-phenylsulfonyl-cis-4-hydroxy-L-proline methyl ester in high yield.[13]

-

Step 1: Esterification. N-phenylsulfonyl-trans-4-hydroxy-L-proline is esterified, for example, using methyl iodide.

-

Step 2: Mitsunobu Reaction. The resulting ester undergoes a Mitsunobu reaction to invert the stereochemistry at the C4 position.

-

Step 3: Hydrolysis. The ester is then hydrolyzed to yield the cis-4-hydroxy-L-proline derivative.

3.1.3. Enzymatic Synthesis of trans-4-Hydroxy-L-proline

An environmentally friendly and efficient method for the production of trans-4-hydroxy-L-proline is through enzymatic hydroxylation of L-proline using proline 4-hydroxylase (P4H).[14][15]

-

Enzyme Source: Proline 4-hydroxylase from Dactylosporangium sp. RH1 can be overexpressed in E. coli.

-

Reaction Conditions: The reaction is typically carried out in an aqueous buffer (e.g., MES-Tris buffer, pH 6.0-7.0) at 30-40°C.[15]

-

Cofactors: The enzymatic reaction requires the presence of L-proline as the substrate, along with α-ketoglutarate, FeSO4, and L-ascorbic acid as cofactors.[14][15]

-

Reaction Monitoring and Purification: The production of trans-4-hydroxy-L-proline can be monitored by HPLC. The product can be purified from the reaction mixture using standard chromatographic techniques.

Separation of Hydroxyproline Isomers by HPLC

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of hydroxyproline isomers. Pre-column derivatization is often employed to enhance detection sensitivity.

3.2.1. Phenylisothiocyanate (PITC) Derivatization Method

This method is suitable for the analysis of both primary and secondary amino acids, including hydroxyproline.[16][17]

-

Sample Hydrolysis: Protein-containing samples are first hydrolyzed in 6 N HCl.

-

Derivatization: The dried hydrolysate is redissolved and derivatized with phenylisothiocyanate (PITC) in the presence of a base like triethylamine. The reaction is typically carried out at room temperature for about 1 hour.[17]

-

Extraction: Excess reagent is removed by extraction with a non-polar solvent such as n-hexane.

-

HPLC Analysis: The resulting phenylthiocarbamyl (PTC) derivatives are separated on a C18 reversed-phase column. A gradient elution is typically used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile). Detection is performed by UV absorbance at 254 nm.[16][18]

3.2.2. o-Phthalaldehyde (OPA) and Dabsyl-Chloride Derivatization Method

This method is highly selective for imino acids like hydroxyproline in the presence of a large excess of primary amino acids.[19]

-

Deamination of Primary Amino Acids: Primary amino acids are first removed by reaction with nitrous acid.

-

Extraction of N-nitroso Derivatives: The N-nitroso derivatives of imino acids are extracted into an organic solvent like ethyl acetate.

-

Denitrosation: The N-nitroso group is removed by treatment with hydrobromic acid.

-

Dabsylation: The free imino acid is then derivatized with dabsyl-chloride.

-

HPLC Analysis: The dabsylated hydroxyproline is separated on a reversed-phase column with isocratic elution and detected at 436 nm. cis-4-hydroxyproline can be used as an internal standard for improved reproducibility.[19]

Biological Significance and Signaling Pathways

Role in Collagen Stability

trans-4-Hydroxy-L-proline is a major component of collagen, comprising about 13.5% of the amino acid residues in mammalian collagen.[20] It plays a crucial role in stabilizing the collagen triple helix structure, allowing for the sharp twisting of the helical chains.[2] This stabilization is essential for the integrity and function of connective tissues.

Metabolic Pathway of Hydroxyproline

Free hydroxyproline is primarily derived from the degradation of collagen. It is not incorporated into proteins during translation but is formed by the post-translational hydroxylation of proline residues. The catabolism of hydroxyproline occurs mainly in the liver and kidneys through a mitochondrial pathway.

Role in HIF-1α Degradation

Proline hydroxylation is a critical step in the regulation of the Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.

Under normal oxygen conditions (normoxia), prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues on HIF-1α. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. The binding of VHL to hydroxylated HIF-1α leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, keeping its levels low.

Under hypoxic conditions, the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. This prevents the hydroxylation of HIF-1α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and other adaptive responses to low oxygen.[20]

References

- 1. benchchem.com [benchchem.com]

- 2. lifetein.com [lifetein.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Human Metabolome Database: Showing metabocard for 4-Hydroxyproline (HMDB0000725) [hmdb.ca]

- 5. academic.oup.com [academic.oup.com]

- 6. echemi.com [echemi.com]

- 7. cis-4-Hydroxy-D-proline 2584-71-6 [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. trans-3-Hydroxy-D-proline | 119677-21-3 | FH45856 [biosynth.com]

- 10. echemi.com [echemi.com]

- 11. chemimpex.com [chemimpex.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Determination of hydroxyproline by high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]

- 16. This compound | C5H9NO3 | CID 14325405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. hplc.eu [hplc.eu]

- 18. researchgate.net [researchgate.net]

- 19. Cis-4-Hydroxy-D-Proline | C5H9NO3 | CID 440014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Hydroxyproline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Post-Translational Hydroxylation of Proline

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The post-translational hydroxylation of proline residues, primarily to 4-hydroxyproline, is a critical modification influencing protein structure and function. This process is catalyzed by a class of enzymes known as prolyl hydroxylases, which are 2-oxoglutarate-dependent dioxygenases. Prolyl hydroxylation is fundamental to the stability of collagen, the most abundant protein in mammals, and plays a pivotal role in cellular oxygen sensing through the regulation of the Hypoxia-Inducible Factor (HIF). Dysregulation of this process is implicated in a range of pathologies, including fibrosis, cancer, and anemia, making prolyl hydroxylases attractive therapeutic targets. This guide provides a comprehensive overview of the core mechanisms, key enzymatic players, and detailed experimental protocols for studying prolyl hydroxylation.

The Core Mechanism of Prolyl Hydroxylation

The hydroxylation of proline is an enzyme-catalyzed reaction that incorporates a hydroxyl group onto the proline ring.[1] The most common form is the formation of (2S, 4R)-4-hydroxyproline.[2] This reaction is catalyzed by prolyl 4-hydroxylases (P4Hs) and requires molecular oxygen (O₂), Fe²⁺, 2-oxoglutarate (α-ketoglutarate), and ascorbate (B8700270) as co-substrates and cofactors.[2][3] The reaction takes place in the lumen of the endoplasmic reticulum for collagen synthesis and in the cytoplasm and nucleus for HIF regulation.[4][5]

The catalytic cycle involves the binding of Fe²⁺ and 2-oxoglutarate to the enzyme's active site, followed by the binding of the proline-containing substrate.[6] Molecular oxygen then coordinates with the iron, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂.[7] This process generates a highly reactive ferryl intermediate that abstracts a hydrogen atom from the C4 position of the proline residue, which is followed by the rebound of a hydroxyl group, resulting in hydroxylated proline.[6] Ascorbate is crucial for reducing the Fe³⁺ back to Fe²⁺ if an uncoupled reaction occurs, thus reactivating the enzyme.[8]

Key Enzymes in Prolyl Hydroxylation

There are two major families of prolyl 4-hydroxylases with distinct primary substrates and cellular locations.

Collagen Prolyl 4-Hydroxylases (C-P4Hs)

Located in the endoplasmic reticulum, C-P4Hs are responsible for the hydroxylation of proline residues within procollagen (B1174764) chains.[5][9] This modification is essential for the formation of the stable triple-helical structure of collagen at body temperature.[2][3] C-P4Hs are α₂β₂ tetramers, with the β subunit being the multifunctional enzyme protein disulfide isomerase (PDI).[10] In vertebrates, there are three C-P4H isoenzymes, with C-P4H-I and C-P4H-II being the main forms.[11] These isoforms exhibit different substrate specificities, which is crucial for the proper hydroxylation of various collagen types.[6][11] For instance, loss of C-P4H-I mainly affects prolines preceded by positively charged or polar uncharged amino acids, while loss of C-P4H-II impacts triplets with a negatively charged glutamate (B1630785) or aspartate in the X-position of the -X-Pro-Gly- sequence.[6]

HIF Prolyl Hydroxylase Domain Proteins (PHDs)

PHDs, also known as EGLNs, are the key oxygen sensors in the cell.[5][12] These enzymes are located in the cytoplasm and nucleus and regulate the stability of the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor.[9] There are three main PHD isoforms in humans: PHD1, PHD2, and PHD3.[5] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues (Pro402 and Pro564 in HIF-1α) within the oxygen-dependent degradation domain (ODD) of HIF-α.[13] This hydroxylation creates a binding site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[14] In hypoxic (low oxygen) conditions, the lack of the O₂ substrate limits PHD activity, leading to HIF-α stabilization.[15] PHD2 is considered the primary regulator of HIF-1α levels in normoxia.[12]

Signaling Pathway: HIF-1α Regulation

The regulation of HIF-1α by PHDs is a critical signaling pathway that allows cells to adapt to changes in oxygen availability.

Caption: HIF-1α signaling under normoxic and hypoxic conditions.

Quantitative Data

The kinetic parameters of prolyl hydroxylases vary depending on the isoform and the specific substrate. These values are crucial for understanding enzyme efficiency and for the development of specific inhibitors.

Table 1: Kinetic Parameters of Prolyl Hydroxylase Domain (PHD) Isoforms

| Enzyme | Substrate | K_m_ (μM) | Reference(s) |

| PHD2 | HIF-1α CODD peptide | 2-37 | [16] |

| PHD2 | HIF-1α NODD peptide | 24-130 | [16] |

| PHD3 | HIF-1α peptide | 24.0 ± 6.0 | [2] |

| PHD3 | α-ketoglutarate | 43.3 ± 7.3 | [2] |

| PHD1 | HIF-1α peptide | 7 | [17] |

Table 2: Substrate Specificity of Collagen Prolyl 4-Hydroxylase (C-P4H) Isoforms

| Enzyme | Substrate | K_m_ (μM) | Reference(s) |

| C-P4H-I | (Pro-Pro-Gly)₁₀ | Lower than C-P4H-II | [18] |

| C-P4H-II | (Pro-Pro-Gly)₁₀ | 3-6 fold higher than C-P4H-I | [18] |

| C-P4H-I | Procollagen chain | Lower than C-P4H-II | [18] |

| C-P4H-II | Procollagen chain | Higher than C-P4H-I | [18] |

Table 3: Inhibitor Constants for Selected PHD Inhibitors

| Inhibitor | Target | IC₅₀ | K_i_ (pKi) | Reference(s) |

| Roxadustat (FG-4592) | PHD2 | 27 nM | - | [19] |

| Daprodustat (GSK1278863) | PHD2 | 67 nM | - | [19] |

| Vadadustat (AKB-6548) | PHD1 | - | 9.72 | [20] |

| Vadadustat (AKB-6548) | PHD2 | 29 nM | 9.58 | [19][20] |

| Vadadustat (AKB-6548) | PHD3 | - | 9.25 | [20] |

| Molidustat (BAY 85-3934) | PHD2 | 7 nM | - | [19] |

Experimental Protocols

Quantification of 5-Hydroxyproline: Colorimetric Assay

This protocol describes a common colorimetric method for the determination of hydroxyproline (B1673980) content in tissue samples, which is an indirect measure of collagen content.

1. Sample Preparation and Hydrolysis:

-

Homogenize 10 mg of tissue in 100 µL of ultrapure water.

-

Transfer the homogenate to a pressure-tight vial with a PTFE-lined cap.

-

Add 100 µL of concentrated hydrochloric acid (~12 M).

-

Tightly cap the vial and hydrolyze at 120°C for 3 hours.

-

After cooling, clarify the hydrolysate by adding 5 mg of activated charcoal, mixing, and centrifuging at 13,000 x g for 2 minutes.

-

Transfer 10-50 µL of the supernatant to a 96-well plate.

-

Evaporate the samples to dryness under vacuum or in a 60°C oven.[10]

2. Assay Procedure:

-

Prepare hydroxyproline standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µ g/well ) in the 96-well plate and evaporate to dryness.[10]

-

Prepare a Chloramine T/Oxidation Buffer mixture according to the kit manufacturer's instructions.

-

Add 100 µL of the Chloramine T/Oxidation Buffer mixture to each well containing the dried samples and standards.

-

Incubate at room temperature for 5 minutes.

-

Prepare a diluted DMAB reagent by mixing a DMAB concentrate with a perchloric acid/isopropanol solution as per the manufacturer's protocol.

-

Add 100 µL of the diluted DMAB reagent to each well.

-

Incubate for 90 minutes at 60°C.[12]

-

Measure the absorbance at 560 nm using a microplate reader.[12]

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the hydroxyproline concentration in the samples by interpolating their absorbance values on the standard curve.

Detection of HIF-1α Stabilization: Western Blot

This protocol details the detection of stabilized HIF-1α in cell lysates by western blotting, a common method to assess the effect of hypoxia or PHD inhibitors.

1. Cell Treatment and Lysis:

-

Plate cells (e.g., HeLa, Hep3B) and grow to 70-80% confluency.

-

Treat cells with a PHD inhibitor (e.g., IOX3 at 50 µM) or vehicle control (DMSO) for a specified time (e.g., 6 hours). Alternatively, incubate cells under hypoxic conditions (1-2% O₂).[5][7]

-

Crucially, perform all subsequent steps on ice and as quickly as possible to prevent HIF-1α degradation. [7]

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to pre-chilled microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein extract).[21]

2. Protein Quantification and SDS-PAGE:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Normalize the protein concentrations and add Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel (e.g., 7.5%).

-

Perform electrophoresis until the dye front reaches the bottom of the gel.[21]

3. Protein Transfer and Immunoblotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (diluted according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.[1]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Wash the membrane three times with TBST for 10 minutes each.

4. Detection:

-

Prepare a chemiluminescent substrate (e.g., ECL) and incubate the membrane for 1-5 minutes.

-

Capture the signal using a digital imaging system.

-

The membrane can be stripped and re-probed with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[21]

In Vitro Prolyl Hydroxylase Activity Assay

This protocol describes a method to measure the activity of prolyl hydroxylases by quantifying the decarboxylation of [1-¹⁴C]2-oxoglutarate.

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the purified PHD enzyme, a synthetic peptide substrate (e.g., corresponding to the HIF-1α ODD), FeSO₄, and ascorbate in a suitable buffer (e.g., Tris-HCl).

-

Add the test compound (inhibitor) or vehicle control.

2. Enzyme Reaction:

-

Initiate the reaction by adding [1-¹⁴C]2-oxoglutarate.

-

Incubate the reaction at 37°C for a defined period.

-

The reaction is stopped by the addition of acid (e.g., perchloric acid).

3. Measurement of ¹⁴CO₂:

-

The released ¹⁴CO₂ is trapped in a suitable scintillant or an alkaline solution.

-

The amount of trapped radioactivity is quantified using a scintillation counter.

4. Data Analysis:

-

The enzyme activity is proportional to the amount of ¹⁴CO₂ released.

-

For inhibitor studies, IC₅₀ values can be determined by measuring the enzyme activity at various inhibitor concentrations.

Experimental Workflow: High-Throughput Screening of PHD Inhibitors

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign to identify novel inhibitors of prolyl hydroxylases.

Caption: A generalized workflow for high-throughput screening of prolyl hydroxylase inhibitors.

Conclusion

The post-translational hydroxylation of proline is a fundamental biological process with significant implications for both normal physiology and disease. A thorough understanding of the enzymes involved, their mechanisms of action, and the pathways they regulate is essential for researchers and drug development professionals. The experimental protocols and workflows provided in this guide offer a robust framework for investigating prolyl hydroxylation and for the discovery and characterization of novel therapeutic agents targeting this critical post-translational modification.

References

- 1. imaiclinic.org [imaiclinic.org]

- 2. sketchviz.com [sketchviz.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biosolveit.de [biosolveit.de]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medium.com [medium.com]

- 15. lornajane.net [lornajane.net]

- 16. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crosslinking-mediated Interactome Analysis Identified PHD2-HIF1α Interaction Hotspots and the Role of PHD2 in Regulating Protein Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding Differences of the Peptide‐Substrate–Binding Domain of Collagen Prolyl 4‐Hydroxylases I and II for Proline‐ and Hydroxyproline‐Rich Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Mechanism of Prolyl 4-Hydroxylase on Proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic mechanism of prolyl 4-hydroxylase (P4H), a critical enzyme in collagen biosynthesis and hypoxia sensing.[1][2] The document details the catalytic cycle, presents key kinetic data, outlines experimental protocols for activity assessment, and visualizes associated biological pathways.

Core Enzymatic Mechanism

Prolyl 4-hydroxylases (P4Hs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific hydroxylation of proline residues to (2S, 4R)-4-hydroxyproline (Hyp).[2][3] This post-translational modification is essential for the stability of the collagen triple helix and plays a crucial role in cellular responses to hypoxia.[1][3] The catalytic core of P4Hs contains a highly conserved double-stranded β-helix fold, which forms a shallow groove that houses the active site.[2]

The hydroxylation reaction requires several key components:

-

Fe²⁺: A crucial cofactor coordinated within the active site.[4]

-

2-oxoglutarate (2-OG): A co-substrate that is decarboxylated during the reaction.[4]

-

Molecular Oxygen (O₂): One atom is incorporated into the proline residue, and the other into succinate (B1194679).[4]

-

Ascorbate (B8700270) (Vitamin C): While not consumed stoichiometrically in every cycle, ascorbate is essential for reducing the iron center from the inactive Fe³⁺ state back to the active Fe²⁺ state, particularly during "uncoupled" reaction cycles where 2-OG is decarboxylated without proline hydroxylation.[4][5]

The catalytic cycle of P4H is a well-orchestrated process:

-

Binding of Co-substrates and Substrate: The reaction initiates with the formation of a P4H-Fe²⁺ complex, followed by the ordered binding of 2-oxoglutarate, the proline-containing peptide substrate, and finally, molecular oxygen.[4][6]

-

Formation of the Ferryl Intermediate: Oxidative decarboxylation of 2-oxoglutarate leads to the formation of a highly reactive Fe(IV)=O species, also known as a ferryl ion.[3][5]

-

Proline Hydroxylation: The ferryl ion then hydroxylates the proline residue at the C4 position via a radical rebound mechanism.[5]

-

Product Release: The hydroxylated peptide, succinate, and carbon dioxide are released from the active site, regenerating the enzyme for the next catalytic cycle.[2]

Quantitative Data: Kinetic Parameters

The enzymatic activity of P4Hs can be described by Michaelis-Menten kinetics. The Michaelis-Menten constant (Kₘ) indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and reflects the enzyme's affinity for its substrate.[2] The turnover number (k_cat_) represents the number of substrate molecules converted to product per enzyme molecule per unit of time.[2] The ratio of k_cat_/Kₘ is a measure of the enzyme's catalytic efficiency.[7]

Table 1: Michaelis-Menten Constants (Kₘ) for Human Prolyl 4-Hydroxylase Isoforms

| Isoform | Substrate | Kₘ (μM) | Reference |

| C-P4H-I | (Pro-Pro-Gly)₁₀ | ~10 | [8] |

| C-P4H-II | (Pro-Pro-Gly)₁₀ | ~20 | [8] |

| PHD2 | HIF-1α (556-574) | ~25 | [9] |

| PHD3 | HIF-1α (556-574) | ~50 | [9] |

Table 2: Catalytic Efficiency (k_cat_/Kₘ) of Prolyl 4-Hydroxylase

| Enzyme | Substrate | k_cat_/Kₘ (M⁻¹s⁻¹) | Reference |

| Prolyl 4-Hydroxylase | Procollagen (B1174764) | 3 x 10⁹ | [7] |

Note: Kinetic parameters can vary depending on the specific experimental conditions, including the length and sequence of the peptide substrate.

Experimental Protocols

Several methods are employed to measure P4H activity. The choice of assay depends on the specific research question, required throughput, and available equipment.

HPLC-Based Assay for Direct Measurement of Proline Hydroxylation

This method provides a direct and quantitative measurement of the conversion of a proline-containing substrate to its hydroxylated product.[10][11]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture (e.g., 100 µL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8) containing:

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 5-60 minutes).[5][10]

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid or trifluoroacetic acid).

-

Analysis by HPLC:

-

Centrifuge the terminated reaction mixture to pellet any precipitated protein.

-

Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Separate the substrate and product using a suitable gradient of solvents (e.g., water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).

-

Detect the substrate and product by monitoring absorbance at a specific wavelength (e.g., 214 nm for the peptide bond or a different wavelength if a fluorescent tag is used).

-

-

Quantification: Determine the amount of product formed by integrating the peak area and comparing it to a standard curve of the hydroxylated product.

[¹⁴C]CO₂ Release Assay for Indirect Measurement of Activity

This discontinuous radiometric assay indirectly measures P4H activity by quantifying the release of [¹⁴C]CO₂ from [1-¹⁴C]α-ketoglutarate.[10][12]

Protocol:

-

Reaction Setup: In a sealed reaction vessel, combine the P4H enzyme, peptide substrate, FeSO₄, ascorbate, and other buffer components as described in the HPLC-based assay.

-

Initiation: Start the reaction by adding [1-¹⁴C]α-ketoglutarate.

-

CO₂ Trapping: During the incubation period, the released [¹⁴C]CO₂ is trapped in a separate well or tube containing a CO₂ trapping agent (e.g., a filter paper soaked in a strong base like hyamine hydroxide).

-

Reaction Termination: Stop the enzymatic reaction by adding acid. This also helps to release any dissolved [¹⁴C]CO₂ from the reaction mixture.

-

Scintillation Counting: Transfer the trapping agent to a scintillation vial with a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter. The amount of trapped [¹⁴C]CO₂ is proportional to the enzyme activity.

High-Throughput Screening (HTS) Assays

For screening large compound libraries for P4H inhibitors, HTS assays are employed.

-

Succinate-Glo™ Hydroxylase Assay: This luminescence-based assay quantifies the production of succinate, a stoichiometric byproduct of the hydroxylation reaction.[13][14] The assay uses a coupled-enzyme system where succinate is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal proportional to P4H activity.[13]

-

Fluorescence Polarization (FP) Assay: This competitive binding assay measures the change in polarization of a fluorescently labeled peptide probe upon binding to the P4H enzyme.[13] Inhibitors that bind to the active site displace the probe, leading to a decrease in fluorescence polarization.[13]

Mandatory Visualizations

Enzymatic Mechanism and Biological Pathways

The following diagrams illustrate the core enzymatic mechanism of prolyl 4-hydroxylase and its role in key biological pathways.

Caption: Catalytic cycle of prolyl 4-hydroxylase.

Caption: P4H in collagen synthesis.

Caption: P4H (PHD) in hypoxia signaling.

References

- 1. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Human Collagen Prolyl 4-Hydroxylase is Activated by Ligands for its Iron Center - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The kinetics of the hydroxylation of procollagen by prolyl 4-hydroxylase. Proposal for a processive mechanism of binding of the dimeric hydroxylating enzyme in relation to the high kcat/Km ratio and a conformational requirement for hydroxylation of -X-Pro-Gly- sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct and continuous assay for prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production of human prolyl 4-hydroxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic Analysis of HIF Prolyl Hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

role of 5-hydroxyproline in collagen triple helix stability

An In-depth Technical Guide on the Core Role of 5-Hydroxyproline in Collagen Triple Helix Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Collagen, the most abundant protein in mammals, owes its profound structural integrity and thermal stability to a unique triple helical conformation. A critical determinant of this stability is the post-translational hydroxylation of proline residues to form 4-hydroxyproline (B1632879) (Hyp). This modification, catalyzed by prolyl 4-hydroxylases, introduces a hydroxyl group that is fundamental to the formation of a stabilizing hydrogen bond network. The absence or insufficiency of this modification, as seen in vitamin C deficiency (scurvy), leads to the synthesis of unstable, non-functional collagen, resulting in severe connective tissue defects.[1][2] This guide provides a detailed examination of the biochemical mechanisms by which 4-hydroxyproline stabilizes the collagen triple helix, summarizes key quantitative data, outlines relevant experimental protocols for stability assessment, and illustrates the underlying molecular processes.

The Collagen Triple Helix: A Structural Overview

The fundamental structure of fibrillar collagens consists of three polypeptide chains, known as α-chains, coiled into a right-handed triple helix.[3] Each α-chain adopts a left-handed, polyproline II-type helical conformation.[3] This structure is dictated by a repeating amino acid sequence, Gly-X-Y, where Glycine (Gly) is required in every third position.[4] Its small size is essential as it occupies the sterically hindered center of the triple helix. The X and Y positions are frequently occupied by proline (Pro) and 4-hydroxyproline (Hyp), respectively.[5][6] The presence of these imino acids restricts the conformational flexibility of the polypeptide chains, predisposing them to the helical twist necessary for triple helix formation.[6]

The Crucial Post-Translational Modification: Proline Hydroxylation

The formation of hydroxyproline (B1673980) is not a direct result of genetic encoding but occurs after the collagen polypeptide chains are synthesized. This enzymatic process is a cornerstone of collagen maturation.

The Enzymatic Machinery: Prolyl 4-Hydroxylase

The conversion of proline to 4-hydroxyproline is catalyzed by the enzyme prolyl 4-hydroxylase (P4H).[7][8] In vertebrates, these are α₂β₂ tetrameric enzymes located within the lumen of the endoplasmic reticulum (ER).[9] The reaction specifically targets proline residues in the Y-position of the Gly-X-Y triplet.[9][10]

The catalytic reaction requires several essential co-factors:

-

Fe²⁺: As the central catalytic metal ion at the active site.

-

2-oxoglutarate: As a co-substrate that is decarboxylated during the reaction.

-

O₂: As the source of the hydroxyl group oxygen.

-

Ascorbate (B8700270) (Vitamin C): While not directly consumed in every catalytic cycle, ascorbate is crucial for reducing the Fe³⁺ back to its active Fe²⁺ state if the iron becomes oxidized, thus keeping the enzyme functional.[1][11]

A deficiency in ascorbate leads to the inactivation of P4H, resulting in under-hydroxylated procollagen (B1174764) chains that cannot form a stable triple helix at body temperature.[11][12] This is the molecular basis for the disease scurvy, characterized by compromised connective tissue integrity.[2][12]

Biosynthesis and Modification Pathway

The synthesis and modification of collagen is a highly regulated, multi-step process.

// Node Definitions node_ribosome [label="1. Synthesis of pro-α chains\non Ribosomes", fillcolor="#F1F3F4", fontcolor="#202124"]; node_er_lumen [label="2. Translocation into\nER Lumen", fillcolor="#F1F3F4", fontcolor="#202124"]; node_hydroxylation [label="3. Proline Hydroxylation\n(Prolyl 4-Hydroxylase)\n+ Vitamin C, O₂, Fe²⁺", fillcolor="#FBBC05", fontcolor="#202124"]; node_glycosylation [label="4. Lysine Hydroxylation\n& Glycosylation", fillcolor="#F1F3F4", fontcolor="#202124"]; node_assembly [label="5. Chain Alignment &\nTriple Helix Formation\n(C- to N-terminus)", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_golgi [label="6. Transport to Golgi\nfor further processing", fillcolor="#F1F3F4", fontcolor="#202124"]; node_secretion [label="7. Secretion of\nProcollagen", fillcolor="#F1F3F4", fontcolor="#202124"]; node_cleavage [label="8. Cleavage of Propeptides\n(Tropocollagen formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_fibril [label="9. Self-Assembly into\nCollagen Fibrils", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_crosslink [label="10. Enzymatic Cross-linking\n(Lysyl Oxidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges node_ribosome -> node_er_lumen; node_er_lumen -> node_hydroxylation; node_hydroxylation -> node_glycosylation; node_glycosylation -> node_assembly; node_assembly -> node_golgi; node_golgi -> node_secretion; node_secretion -> node_cleavage; node_cleavage -> node_fibril; node_fibril -> node_crosslink;

// Graph Attributes graph [bgcolor="#FFFFFF", label="Collagen Biosynthesis and Post-Translational Modification Pathway", labelloc=t, fontcolor="#202124"]; } } Caption: Collagen Biosynthesis and Modification Pathway.

Mechanism of Stabilization by 4-Hydroxyproline

The thermal stability of the collagen triple helix is directly proportional to the content of 4-hydroxyproline in the Y-position.[13][14] Non-hydroxylated collagen is significantly less stable and denatures at temperatures below the physiological norm.[8] The stabilizing effect of Hyp is attributed to a combination of stereoelectronic effects and the formation of a critical hydrogen-bonding network.

Stereoelectronic Effects and Conformational Pre-organization

The Hydrogen-Bonding Network

The primary mechanism of stabilization is the formation of hydrogen bonds involving the hydroxyl group of Hyp. High-resolution structural analyses have revealed that the hydroxyl group of a Hyp residue in the Y-position of one chain forms a hydrogen bond, mediated by a single water molecule, to the carbonyl group of a residue in the X-position of an adjacent chain.[3][16] This water-bridged hydrogen bond acts as an essential "staple," locking the three chains together and contributing significantly to the overall stability of the helix.[19] Computational studies have confirmed that the energy of these inter-chain hydrogen bonds is positively correlated with the Hyp content.[13][20]

// Edges representing H-bonds a_gly_nh -> b_x_co [style=dotted, label=" Direct Interchain\n H-Bond", fontcolor="#5F6368", color="#34A853"]; a_hyp_oh -> water [style=dotted, label=" Water-Mediated\n H-Bond", fontcolor="#5F6368", color="#EA4335"]; water -> c_gly_nh [style=dotted, color="#EA4335"];

// Invisible nodes and edges for layout {rank=same; a_gly_nh; a_x_co; a_hyp_oh;} {rank=same; b_x_co; c_gly_nh;} a_x_co -> a_hyp_oh [style=invis]; a_gly_nh -> a_x_co [style=invis]; b_x_co -> c_gly_nh [style=invis]; } } Caption: Stabilization of the Collagen Triple Helix.

Quantitative Analysis of Stability

The stability of the collagen triple helix is most commonly quantified by its melting temperature (Tₘ), the temperature at which 50% of the helical structure is lost. The Tₘ is highly dependent on the hydroxyproline content. Studies using synthetic collagen-like peptides have provided precise quantitative data on this relationship.

| Peptide Sequence | Description | Melting Temperature (Tₘ) | Reference |

| (Pro-Pro-Gly)₁₀ | Non-hydroxylated model peptide | 24°C | [21] |

| (Pro-Hyp-Gly)₁₀ | Hydroxylated model peptide | 58°C | [21] |

| CP1 (de novo sequence) | Designed for low stability | 23.5°C | [22] |

| CP4 (de novo sequence) | Designed for high stability | 35.8°C | [22] |

| Zebrafish Collagen (18°C culture) | Lower Hyp content | ~31.5°C | [23] |

| Zebrafish Collagen (33°C culture) | Higher Hyp content | ~34.5°C | [23] |

Table 1: Comparison of Melting Temperatures (Tₘ) for various collagen and collagen-like peptides. The data clearly demonstrates the significant increase in thermal stability conferred by 4-hydroxyproline.

Experimental Protocols for Stability Assessment

Several biophysical techniques are employed to measure the thermal stability of collagen. Circular Dichroism (CD) spectroscopy is a primary method for monitoring the conformation of the triple helix.

Protocol: Thermal Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the collagen melting temperature (Tₘ) by monitoring the temperature-induced transition from a triple helix to a random coil.

Principle: The collagen triple helix has a distinct CD spectrum, characterized by a positive peak at approximately 222 nm and a strong negative peak below 200 nm.[24][25] The random coil conformation lacks this specific signature. The denaturation of the triple helix can be monitored by the decrease in the ellipticity at 222 nm as the temperature is increased.[19] The Tₘ is the midpoint of this transition.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of purified collagen or collagen-like peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Determine the concentration accurately using a method like a hydroxyproline assay or UV absorbance.

-

Dilute the sample to a final concentration of 0.1-0.2 mg/mL in a pre-chilled CD cuvette with a known path length (e.g., 1 mm).

-

Ensure the sample is fully folded into a triple helix by incubating at a low temperature (e.g., 4°C) for a sufficient period (e.g., >24 hours).

-

-

Instrumentation and Data Acquisition:

-

Use a CD spectrophotometer equipped with a Peltier temperature controller.

-

Set the instrument to monitor the CD signal (ellipticity) at a fixed wavelength of 222 nm.

-

Equilibrate the sample at a starting temperature well below the expected Tₘ (e.g., 4°C).

-

Apply a linear temperature ramp at a controlled rate (e.g., 10-20°C per hour) to a final temperature well above the expected Tₘ (e.g., 60-80°C).

-

Record the ellipticity as a function of temperature.

-

-

Data Analysis:

-

Plot the ellipticity at 222 nm versus temperature to generate a melting curve.

-

Normalize the data to represent the fraction of folded protein at each temperature.

-

Fit the curve to a sigmoidal transition model.

-

The melting temperature (Tₘ) is determined as the temperature at the midpoint (50% denaturation) of the transition.

-

// Node styles node_process [fillcolor="#F1F3F4", fontcolor="#202124"]; node_data [shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_result [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; node_decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes start [label="Start: Purified Collagen\nSample", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; prep [label="1. Prepare Sample\n(0.1-0.2 mg/mL in buffer)", node_process]; incubate [label="2. Incubate at 4°C\n(Ensure triple helix formation)", node_process]; cd_setup [label="3. Load into CD Spectrometer\nEquipped with Peltier", node_process]; set_params [label="4. Set Parameters\n(Monitor at 222 nm,\nTemp Ramp: 10°C/hr)", node_process]; acquire [label="5. Acquire Data:\nEllipticity vs. Temperature", node_data]; plot [label="6. Plot Melting Curve", node_process]; analyze [label="7. Normalize & Fit Data\n(Sigmoidal model)", node_process]; tm [label="Determine Tₘ\n(Midpoint of transition)", node_result];

// Edges start -> prep; prep -> incubate; incubate -> cd_setup; cd_setup -> set_params; set_params -> acquire; acquire -> plot; plot -> analyze; analyze -> tm;

// Graph Attributes graph [bgcolor="#FFFFFF", label="Experimental Workflow for Tₘ Determination via CD Spectroscopy", labelloc=t, fontcolor="#202124"]; } } Caption: Workflow for Tₘ determination via CD Spectroscopy.

Conclusion and Implications for Drug Development

The hydroxylation of proline is an indispensable post-translational modification for ensuring the structural and thermal stability of the collagen triple helix. The resulting 4-hydroxyproline residue, through stereoelectronic effects and the formation of a crucial water-mediated hydrogen bonding network, locks the three α-chains into a stable, functional conformation. Understanding this relationship is paramount for researchers in connective tissue biology and drug development.

For professionals in drug development, P4H represents a significant therapeutic target. Inhibitors of P4H are being explored for conditions characterized by excessive collagen deposition, such as fibrosis in various organs. By modulating P4H activity, it may be possible to control the accumulation of stable collagen, offering a therapeutic strategy for fibrotic diseases. Conversely, promoting P4H activity could be beneficial in conditions where collagen synthesis or stability is impaired. A thorough understanding of the role of hydroxyproline is therefore fundamental to the rational design of such therapies.

References

- 1. ahammondbiology.weebly.com [ahammondbiology.weebly.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dynamic water-mediated hydrogen bonding in a collagen model peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases [kjpp.net]

- 10. gosset.ai [gosset.ai]

- 11. Ascorbate requirement for hydroxylation and secretion of procollagen: relationship to inhibition of collagen synthesis in scurvy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Scurvy: Rediscovering a Forgotten Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inductive Effects on the Energetics of Prolyl Peptide Bond Isomerization: Implications for Collagen Folding and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cis-trans proline isomerization effects on collagen triple-helix stability are limited. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. ias.ac.in [ias.ac.in]

- 20. pubs.acs.org [pubs.acs.org]

- 21. WO2006084189A2 - Method for determining thermal stability of collagen or collagen-like peptide - Google Patents [patents.google.com]

- 22. pnas.org [pnas.org]

- 23. mdpi.com [mdpi.com]

- 24. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Crucial Role of Prolyl 4-Hydroxylation in the Endoplasmic Reticulum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational hydroxylation of proline residues to 4-hydroxyproline (B1632879) is a critical modification for the structural integrity of collagens and the regulation of the hypoxia-inducible factor (HIF). This process, occurring within the lumen of the endoplasmic reticulum (ER), is catalyzed by a family of enzymes known as prolyl 4-hydroxylases (P4Hs). This technical guide provides an in-depth exploration of the biosynthesis of 4-hydroxyproline in the ER, detailing the enzymatic machinery, reaction mechanism, and regulatory controls. Furthermore, it presents a compilation of quantitative data on enzyme kinetics and outlines key experimental protocols for the study of this vital cellular process.

Introduction

4-hydroxyproline is a non-proteinogenic amino acid that is essential for the stability of the collagen triple helix, the most abundant protein in mammals.[1][2][3] Its formation is a post-translational modification that takes place in the endoplasmic reticulum.[3][4] The enzymes responsible for this hydroxylation, prolyl 4-hydroxylases (P4Hs), are 2-oxoglutarate-dependent dioxygenases that play a central role in collagen biosynthesis and oxygen sensing.[5][6][7] Dysregulation of P4H activity has been implicated in a range of pathological conditions, including fibrosis and cancer, making these enzymes attractive therapeutic targets.[1][8] This guide will delve into the core aspects of the 4-hydroxyproline biosynthesis pathway in the ER.

The Enzymatic Machinery: Prolyl 4-Hydroxylases

Two main families of P4Hs have been identified: collagen prolyl 4-hydroxylases (C-P4Hs) and HIF prolyl 4-hydroxylases (HIF-P4Hs). While both catalyze the same fundamental reaction, they differ in their primary substrates, subcellular localization, and physiological roles.

-

Collagen Prolyl 4-Hydroxylases (C-P4Hs): These enzymes are located in the lumen of the ER and are responsible for hydroxylating proline residues in procollagen (B1174764) chains.[1][6] Vertebrate C-P4Hs are α₂β₂ tetramers.[1] The β subunit is identical to the protein disulfide isomerase (PDI), which helps to keep the catalytic α subunit soluble and active within the ER.[9] There are three known isoenzymes of C-P4H, differing in their α subunit.[1] The 4-hydroxyproline residues formed by C-P4Hs are crucial for the thermal stability of the collagen triple helix.[1][2]

-

HIF Prolyl 4-Hydroxylases (HIF-P4Hs or PHDs): These enzymes are primarily located in the cytoplasm and nucleus and play a key role in oxygen sensing by regulating the stability of the alpha subunit of the hypoxia-inducible factor (HIF-α).[1][6][10] Under normoxic conditions, HIF-P4Hs hydroxylate specific proline residues in HIF-α, targeting it for proteasomal degradation.[7][10] There are three main isoforms of HIF-P4Hs in vertebrates.[6]

-

Transmembrane P4H (P4H-TM): A third type of P4H is a transmembrane protein located in the ER with its catalytic domain in the lumen.[1] It has been shown to act on HIF-α but not on collagens.[1][11]

The Biosynthesis Pathway of 4-Hydroxyproline in the Endoplasmic Reticulum

The formation of 4-hydroxyproline occurs co- and post-translationally on proline residues within the -X-Pro-Gly- sequence of newly synthesized procollagen α-chains within the ER lumen.[2][6]

The overall reaction catalyzed by C-P4H is as follows: Proline-residue + 2-oxoglutarate + O₂ → 4-hydroxyproline-residue + succinate (B1194679) + CO₂[1][7]

This reaction requires several essential co-substrates and cofactors:

-

Fe²⁺: A ferrous iron atom is located at the catalytic center of the enzyme.[1][5][10]

-

2-Oxoglutarate (α-Ketoglutarate): This molecule is a key intermediate in the Krebs cycle and is decarboxylated to succinate during the hydroxylation reaction.[1][6][10]

-

Molecular Oxygen (O₂): One atom of oxygen is incorporated into the proline residue to form the hydroxyl group, while the other is incorporated into succinate.[10]

-

Ascorbate (B8700270) (Vitamin C): While not consumed stoichiometrically in every catalytic cycle, ascorbate is required to reduce the Fe³⁺ back to Fe²⁺ if the iron becomes oxidized in an uncoupled reaction, thereby reactivating the enzyme.[1][5]

The proposed reaction mechanism involves the ordered binding of the substrates to the enzyme-Fe²⁺ complex, starting with 2-oxoglutarate, followed by the procollagen chain, and finally O₂.[1]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Enigmatic Role of 5-Hydroxyproline in Non-Collagenous Proteins: A Focus on Elastin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

While the critical function of 5-hydroxyproline in collagen stability is well-established, its presence and role in non-collagenous proteins, particularly the elastic protein elastin (B1584352), have long been a subject of scientific inquiry. Historically considered a minor, possibly incidental modification, recent evidence has illuminated that the hydroxylation of proline residues in elastin is a regulated, tissue- and species-specific post-translational modification with significant biomechanical implications. This technical guide provides a comprehensive overview of the current understanding of this compound's function in elastin, delving into its impact on protein structure, assembly, and mechanics. We will explore the potential regulatory signaling pathways, present detailed experimental protocols for the analysis of this compound, and offer quantitative data to support the growing body of evidence for its functional significance. This guide is intended to be a valuable resource for researchers investigating extracellular matrix biology, protein structure-function relationships, and those involved in the development of novel therapeutics targeting connective tissue disorders.

Introduction: Beyond Collagen's Shadow

Proline hydroxylation is a crucial post-translational modification that dictates the structure and function of various proteins. In collagen, the hydroxylation of proline to 4-hydroxyproline (B1632879) is essential for the stability of the iconic triple helix. However, the discovery of hydroxyproline (B1673980) in other extracellular matrix proteins, notably elastin, has opened new avenues of research. Elastin, responsible for the elasticity and resilience of tissues such as blood vessels, lungs, and skin, possesses a unique molecular structure that is distinct from the rigid fibrillar nature of collagen.

The presence of this compound in elastin is not random; it is a controlled enzymatic process. Studies have shown that at least 20%-24% of all proline residues in elastin can be partially hydroxylated[1][2]. This hydroxylation is dependent on the species and the tissue from which the elastin is derived, suggesting a role in adapting the properties of elastin to meet specific functional demands[1][2]. For instance, the highest degrees of proline hydroxylation in elastin are found in the intervertebral disc, pointing to a significant biomechanical function in tissues subjected to compressive forces[1][2].

This guide will synthesize the current knowledge on the function of this compound in elastin, providing a detailed examination of its impact on the protein's biophysical properties and the potential signaling pathways that regulate its formation.

The Functional Implications of this compound in Elastin

The introduction of a hydroxyl group onto a proline residue in elastin can significantly alter its local chemical environment and, consequently, its macroscopic properties. The primary hypothesized functions of this compound in elastin revolve around its influence on:

-

Protein Structure and Stability: The hydroxyl group can participate in hydrogen bonding, potentially altering the conformation and stability of elastin's domains.

-

Fiber Assembly and Coacervation: The self-assembly of tropoelastin, the soluble precursor of elastin, into elastic fibers is a critical process known as coacervation. The presence of hydroxyproline has been shown to affect the coacervation temperature, which in turn can influence the efficiency of fiber formation.

-

Biomechanical Properties: The degree of hydroxylation may directly impact the elasticity, resilience, and overall mechanical performance of the mature elastin fiber.

-

Susceptibility to Degradation: Changes in conformation and stability due to hydroxylation could alter the accessibility of elastin to proteases, thereby influencing its turnover and degradation.

Potential Regulatory Signaling Pathways

While the direct signaling pathways governing this compound formation in elastin are still under active investigation, the well-characterized regulation of prolyl hydroxylases in other contexts, particularly by Hypoxia-Inducible Factor 1α (HIF-1α), provides a strong hypothetical framework.

The HIF-1α Pathway and Prolyl Hydroxylation

HIF-1α is a master transcriptional regulator that responds to changes in cellular oxygen levels. Under normoxic conditions, HIF-1α is targeted for degradation via a process that involves its hydroxylation by prolyl-4-hydroxylases (P4HAs). However, under hypoxic conditions, P4HAs are inhibited, leading to the stabilization of HIF-1α and the subsequent transcription of its target genes.

Several studies have demonstrated that HIF-1 can activate the expression of genes encoding collagen prolyl hydroxylases, specifically P4HA1 and P4HA2[3][4][5]. These enzymes are responsible for the hydroxylation of proline residues in collagen. Given that prolyl 4-hydroxylase is also responsible for the hydroxylation of proline in elastin, it is highly probable that a similar HIF-1α-mediated regulatory mechanism is at play in controlling the hydroxylation of elastin, particularly in tissues that experience varying oxygen tensions.

Below is a diagram illustrating the hypothesized regulation of prolyl hydroxylase by HIF-1α, which may be applicable to elastin.

Downstream Signaling from Hydroxylated Elastin

The functional consequences of this compound in the elastin matrix may extend beyond biomechanics to include cell signaling. While direct evidence for signaling initiated by intact hydroxylated elastin is limited, studies on elastin-derived peptides (EDPs) have shown that they can interact with the elastin receptor complex on the cell surface, triggering downstream signaling cascades. These pathways can influence cellular processes such as proliferation, migration, and matrix synthesis. It is plausible that the presence of hydroxyproline in EDPs could modulate their binding affinity to the receptor and subsequent signaling activity.

Quantitative Data on this compound in Elastin

The degree of proline hydroxylation in elastin varies significantly depending on the source. The following tables summarize the available quantitative data.

| Species | Tissue | Percentage of Proline Residues Hydroxylated | Reference |

| Human | Aorta | ~10% | [4][6] |

| Human | Skin | ~10% | [4][6] |

| Human | Intervertebral Disc | Highest hydroxylation degrees observed | [1][2] |

| Bovine | Ligamentum nuchae | ~20% of all Pro residues are partially hydroxylated | [7] |

| Multiple Mammals | Various Tissues | At least 20-24% of all proline residues are partially hydroxylated | [1][2][4] |

| Peptide Model | Modification | Change in Coacervation Temperature (Tt) | Reference |

| Elastin-like peptide (ELP) | Proline to Hydroxyproline | Increase | [6] |

| Elastin-derived polypeptides | Hydroxylation | Shift towards higher temperature | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound in elastin.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hydroxyproline in protein hydrolysates.

5.1.1 Sample Preparation: Acid Hydrolysis

-

Tissue Homogenization: Homogenize 5-10 mg of elastin-rich tissue in distilled water.

-

Acid Hydrolysis: Add an equal volume of concentrated hydrochloric acid (HCl) to the homogenate to a final concentration of 6 M HCl.

-

Incubation: Heat the sample at 110-120°C for 16-24 hours in a sealed, acid-resistant tube.

-

Drying: Evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

5.1.2 LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention of the polar hydroxyproline molecule.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient from high to low organic content (e.g., 90% B to 10% B) is typically used to elute hydroxyproline.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Hydroxyproline Transition: Monitor the transition of the precursor ion (m/z of protonated hydroxyproline) to a specific product ion.

-

Internal Standard: Use a stable isotope-labeled hydroxyproline as an internal standard for accurate quantification.

-

-

-

Quantification: Generate a standard curve using known concentrations of hydroxyproline to quantify the amount in the sample.

The following diagram illustrates the general workflow for LC-MS/MS-based quantification of this compound.

Biomechanical Testing of Single Elastic Fibers

To directly assess the impact of this compound on the mechanical properties of elastin, tensile testing of single elastic fibers can be performed.

5.2.1 Fiber Isolation and Mounting

-

Tissue Digestion: Isolate single elastic fibers from tissues like ligamentum nuchae by enzymatic digestion (e.g., with collagenase and other proteases) to remove surrounding matrix components.

-

Fiber Selection: Under a microscope, select a single, uniform elastic fiber.

-

Mounting: Mount the single fiber onto a testing apparatus, such as a micro-tensile tester, using appropriate adhesives.

5.2.2 Tensile Testing Protocol

-

Pre-loading: Apply a small pre-load to straighten the fiber.

-

Strain Application: Apply a controlled strain to the fiber at a constant rate.

-

Stress Measurement: Continuously measure the resulting stress in the fiber.

-

Data Analysis:

-

Stress-Strain Curve: Plot the stress versus strain to generate a stress-strain curve.

-

Young's Modulus: Calculate the Young's modulus (a measure of stiffness) from the initial linear region of the stress-strain curve.

-

Ultimate Tensile Strength: Determine the maximum stress the fiber can withstand before breaking.

-

Elasticity and Resilience: Analyze the loading and unloading curves to determine the elastic and resilient properties of the fiber.

-

The following diagram outlines the key steps in the biomechanical testing of a single elastic fiber.

Conclusion and Future Directions

The presence of this compound in elastin is no longer considered a mere curiosity but a functionally significant post-translational modification. The evidence strongly suggests that the regulated hydroxylation of proline residues plays a crucial role in fine-tuning the biomechanical properties of elastic fibers to meet the specific demands of different tissues.

While significant progress has been made, several key questions remain:

-

Direct Regulation: What are the specific signals and regulatory networks that control the activity of prolyl hydroxylases on elastin in different tissues and under various physiological and pathological conditions? A definitive link between HIF-1α and elastin hydroxylation needs to be experimentally established.

-

Signaling from the Matrix: Does the presence of this compound in the intact elastin matrix directly initiate or modulate cell signaling pathways, independent of elastin degradation?

-

Disease Relevance: How do alterations in elastin hydroxylation contribute to the pathogenesis of diseases affecting elastic tissues, such as atherosclerosis, emphysema, and certain genetic disorders?

Future research in these areas will undoubtedly provide a more complete understanding of the multifaceted role of this compound in elastin and may unveil new therapeutic targets for a range of connective tissue diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore this exciting and evolving field.

References

- 1. HIF1A with P4HA2 interactions and pubmeds [onco.io]

- 2. Prolyl hydroxylation in elastin is not random - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor 1 (HIF-1) promotes extracellular matrix remodeling under hypoxic conditions by inducing P4HA1, P4HA2, and PLOD2 expression in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypoxia-inducible Factor 1 (HIF-1) Promotes Extracellular Matrix Remodeling under Hypoxic Conditions by Inducing P4HA1, P4HA2, and PLOD2 Expression in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Elastin is heterogeneously cross-linked - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxyproline: A Comprehensive Technical Guide to its Natural Sources, Tissue Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction